![molecular formula C14H9BrFN B13208989 2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile](/img/structure/B13208989.png)
2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile is an organic compound with the molecular formula C14H9BrFN. It is characterized by the presence of a bromo and fluoro substituent on a biphenyl acetonitrile structure. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile typically involves the halodeboronation of aryl boronic acids. A notable method includes the NaOMe-catalyzed bromodeboronation, demonstrating the versatility of halodeboronation reactions in producing aryl halides with good to excellent yields.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon-bromine bond.
Oxidation and Reduction: It can undergo oxidation to form corresponding acids or reduction to form amines.
Cross-Coupling Reactions: It is often used in Suzuki and Stille coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Cross-Coupling: Palladium catalysts and organoboron compounds are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted biphenyl derivatives.
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl amines.
Cross-Coupling: Complex biphenyl derivatives.
Scientific Research Applications
2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile involves its interaction with molecular targets through its bromo and fluoro substituents. These substituents can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-fluorophenyl)acetonitrile
- 2-Bromo-4-(trifluoromethyl)phenylacetonitrile
- 2-(2-Bromo-4,5-dimethoxyphenyl)acetonitrile
- 2-(2-Bromo-4-chlorophenyl)acetonitrile
- 2-Bromobenzyl cyanide
Uniqueness
2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C14H9BrFN |
|---|---|
Molecular Weight |
290.13 g/mol |
IUPAC Name |
2-[4-(2-bromo-6-fluorophenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C14H9BrFN/c15-12-2-1-3-13(16)14(12)11-6-4-10(5-7-11)8-9-17/h1-7H,8H2 |
InChI Key |
JRCQMJLJTNLTGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=CC=C(C=C2)CC#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([(2-Methylpropyl)sulfanyl]methyl)pyrrolidine](/img/structure/B13208906.png)
![5-{[(Tert-butoxy)carbonyl]amino}-2-propylpyridine-3-carboxylic acid](/img/structure/B13208913.png)
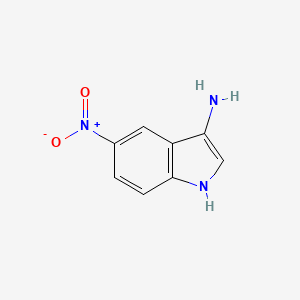
![Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine](/img/structure/B13208926.png)


![2-(4-Fluorophenyl)-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13208941.png)
![10-Methyl-1-oxaspiro[5.5]undecan-7-one](/img/structure/B13208946.png)
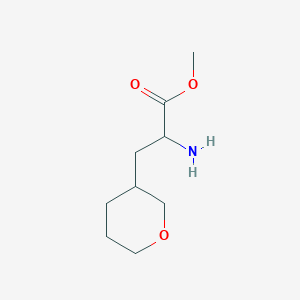

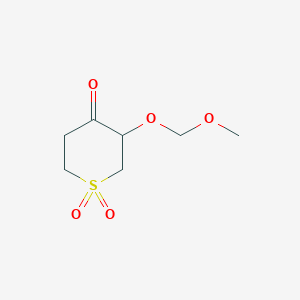
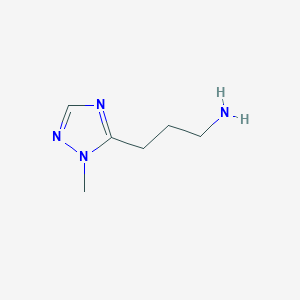
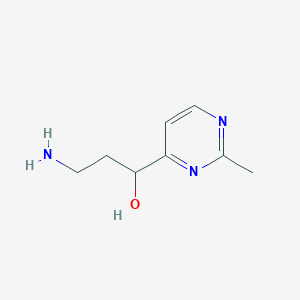
![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanol oxalate](/img/structure/B13208981.png)
